molecular formula C6BrCl5 B11970014 Benzene, bromopentachloro- CAS No. 13074-96-9

Benzene, bromopentachloro-

Cat. No.: B11970014
CAS No.: 13074-96-9
M. Wt: 329.2 g/mol
InChI Key: TZHWGHMDCFAJPT-UHFFFAOYSA-N
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Description

Benzene, bromopentachloro- is a halogenated aromatic compound characterized by the presence of a benzene ring substituted with one bromine and five chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzene, bromopentachloro- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with bromine and chlorine in the presence of a catalyst such as aluminum chloride (AlCl3) or iron (Fe). The reaction conditions often require controlled temperatures and the use of solvents to facilitate the substitution process .

Industrial Production Methods: Industrial production of benzene, bromopentachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient separation techniques to isolate the desired product. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Benzene, bromopentachloro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (Cl2, Br2), catalysts (AlCl3, FeCl3), solvents (carbon tetrachloride, chloroform).

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Less substituted benzene derivatives.

    Substitution: Various substituted benzene compounds depending on the reagents used.

Scientific Research Applications

Benzene, bromopentachloro- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzene, bromopentachloro- involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s halogen atoms can participate in various chemical reactions, influencing the reactivity and stability of the benzene ring. The presence of multiple halogens can also affect the compound’s electronic properties, making it a valuable tool for studying reaction mechanisms and molecular interactions .

Comparison with Similar Compounds

    Chlorobenzene: Benzene with a single chlorine substituent.

    Bromobenzene: Benzene with a single bromine substituent.

    Pentachlorobenzene: Benzene with five chlorine substituents.

Comparison: Benzene, bromopentachloro- is unique due to the presence of both bromine and multiple chlorine atoms, which impart distinct chemical properties compared to its mono-substituted counterparts. The combination of bromine and chlorine enhances the compound’s reactivity and allows for a broader range of chemical transformations .

Properties

IUPAC Name

1-bromo-2,3,4,5,6-pentachlorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrCl5/c7-1-2(8)4(10)6(12)5(11)3(1)9
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHWGHMDCFAJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)Cl)Br)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrCl5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156711
Record name Benzene, bromopentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13074-96-9
Record name Benzene, bromopentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, bromopentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-2,3,4,5,6-PENTACHLORO-BENZENE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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